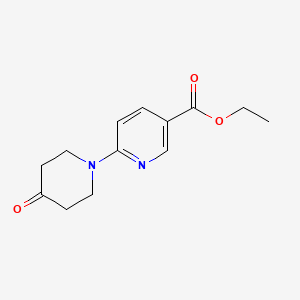

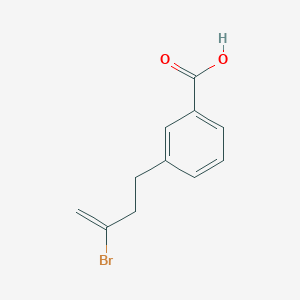

3-(3-Bromo-3-butenyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Bromo-3-butenyl)benzoic acid is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Benzoic Acid and Derivatives in Biological Systems

Benzoic acid derivatives, such as those studied by Mao et al. (2019), have shown significant effects on gut functions due to their antibacterial and antifungal properties. These compounds are utilized in foods and feeds, and appropriate levels can improve gut health by regulating enzyme activity, redox status, immunity, and microbiota, highlighting the importance of these compounds in promoting health and growth (Mao et al., 2019).

Synthetic Applications and Chemical Properties

The synthesis and characterization of benzoic acid derivatives, such as the work by Tjahjono et al. (2022), offer insights into the development of novel compounds with potential as alternatives to existing pharmaceuticals. Their research into salicylic acid derivatives reveals the ongoing search for compounds with reduced toxicity and enhanced therapeutic profiles (Tjahjono et al., 2022).

Environmental and Toxicological Studies

Investigations into the environmental impact and toxicological profiles of benzoic acid derivatives are critical for assessing their safety and ecological consequences. Studies such as the physiologically-based pharmacokinetic analysis by Hoffman and Hanneman (2017) provide a foundation for understanding the metabolic pathways of benzoic acid in different species, which is crucial for evaluating dietary exposures and reducing interspecies uncertainty in toxicological risk assessment (Hoffman & Hanneman, 2017).

Pharmacological and Therapeutic Research

Research into the pharmacological applications of benzoic acid derivatives, such as the exploration of cinnamic acid derivatives for anticancer properties by De et al. (2011), underscores the therapeutic potential of these compounds. The study highlights the versatility of the benzoic acid structure in medicinal research, offering a pathway for the development of traditional and novel antitumor agents (De et al., 2011).

作用機序

Target of Action

Benzofuran compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives interact with their targets to exert their biological effects .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

The compound’s boiling point is predicted to be 3631±350 °C , which may influence its bioavailability.

Result of Action

Benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

Environmental factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .

生化学分析

Biochemical Properties

3-(3-Bromo-3-butenyl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in free radical bromination and nucleophilic substitution reactions . The compound’s interactions with enzymes such as N-bromosuccinimide (NBS) highlight its potential in modifying biomolecular structures through radical formation and subsequent reactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to induce free radical formation can lead to oxidative stress, impacting various cellular components and processes . Additionally, its interactions with cellular proteins can alter gene expression patterns, potentially leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s brominated butenyl group is particularly reactive, allowing it to participate in free radical reactions initiated by N-bromosuccinimide . These reactions can lead to the formation of reactive intermediates that interact with cellular proteins and nucleic acids, resulting in changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as temperature and pH, which can affect its reactivity and interactions with biomolecules . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and induce specific biochemical changes. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level triggers significant biochemical and physiological responses in the animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound’s brominated butenyl group can undergo metabolic reactions, leading to the formation of reactive intermediates that participate in further biochemical processes . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cellular membranes, while its interactions with binding proteins can influence its localization and accumulation within specific cellular compartments . These factors play a crucial role in determining the compound’s overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interactions with cellular proteins and membranes can affect its activity and function within different subcellular regions . Understanding its localization patterns is essential for elucidating its precise biochemical roles and effects.

特性

IUPAC Name |

3-(3-bromobut-3-enyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-4,7H,1,5-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOWKOSNUKJOPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=CC=C1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641264 |

Source

|

| Record name | 3-(3-Bromobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732249-31-9 |

Source

|

| Record name | 3-(3-Bromobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)

![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)